2H-Chromene-3-sulfonyl fluoride
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Overview
Description
2H-Chromene-3-sulfonyl fluoride is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their presence in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Chromene-3-sulfonyl fluoride typically involves the formation of the chromene ring followed by the introduction of the sulfonyl fluoride group. One common method involves the cyclization of salicylaldehydes with appropriate reagents to form the chromene core. The sulfonyl fluoride group can then be introduced using fluorosulfonylating agents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2H-Chromene-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Cyclization Reactions: The chromene core can participate in cyclization reactions to form more complex structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like acetonitrile or dichloromethane and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, substitution reactions can yield various sulfonyl derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
2H-Chromene-3-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Chemical Biology: The sulfonyl fluoride group is useful in the development of enzyme inhibitors and probes for studying biological systems.
Drug Discovery: The compound’s unique reactivity makes it a valuable scaffold for designing new pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2H-Chromene-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the active sites of enzymes. This covalent modification can inhibit enzyme activity or alter the function of the target molecule. The chromene core can also interact with various molecular targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Chromene-3-sulfonyl fluoride include other chromene derivatives and sulfonyl fluorides. Examples include:
- 2H-Chromene-3-carboxylic acid
- 2H-Chromene-3-carbonitrile
- Sulfonyl chlorides
Uniqueness
This compound is unique due to the combination of the chromene core and the sulfonyl fluoride groupThe sulfonyl fluoride group, in particular, offers unique opportunities for covalent modification of biological targets, making it valuable in chemical biology and drug discovery .
Properties
IUPAC Name |
2H-chromene-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHLMSUUOCUZMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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